Product packaging for 1-(quinolin-2-yl)propan-2-amine(Cat. No.:CAS No. 68764-62-5)

1-(quinolin-2-yl)propan-2-amine

Cat. No.: B2876364
CAS No.: 68764-62-5
M. Wt: 186.258
InChI Key: HQWPUEXBWBCCAS-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)propan-2-amine is a chemical compound with the CAS Registry Number 68764-62-5 and a molecular formula of C12H14N2 . It has a molecular weight of 186.25 g/mol . The compound's structure features a quinoline moiety, a privileged scaffold in medicinal chemistry, linked to a propan-2-amine chain. This structure is represented by the SMILES notation CC(N)CC1=NC2=CC=CC=C2C=C1 . As a building block in organic synthesis, this compound serves as a key intermediate for researchers developing novel pharmacologically active molecules. The quinoline core is of significant interest in drug discovery and materials science. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please note that specific hazard statements, precautionary measures, and detailed storage conditions should be reviewed in the material safety data sheet (MSDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B2876364 1-(quinolin-2-yl)propan-2-amine CAS No. 68764-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinolin-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWPUEXBWBCCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Quinoline Scaffold in Chemistry

The quinoline (B57606) scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in both advanced organic and medicinal chemistry. rsc.orgnih.govresearchgate.net Its unique structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a wide range of chemical properties and biological activities. researchgate.nethumanjournals.com This versatility has made quinoline and its derivatives a "privileged structure" in drug discovery, meaning they are frequently found in biologically active compounds. nih.govrsc.org

The significance of the quinoline scaffold is underscored by its presence in a vast array of pharmaceuticals with diverse therapeutic applications. biointerfaceresearch.comjetir.orgpharmaguideline.com These include antimalarial agents like quinine (B1679958) and chloroquine (B1663885), antibacterial drugs such as ciprofloxacin, and anticancer therapies like camptothecin. rsc.orgtandfonline.com The ability of the quinoline ring to be readily functionalized at various positions allows chemists to fine-tune the molecule's properties, leading to the development of new and improved therapeutic agents. orientjchem.orgthesciencein.org

The broad spectrum of biological activities associated with quinoline derivatives is extensive and well-documented. nih.govwisdomlib.org Researchers have reported its potential in developing treatments for a multitude of conditions, including but not limited to:

Infectious Diseases: Exhibiting antibacterial, antifungal, antiviral, antimalarial, and antitubercular properties. rsc.orgbiointerfaceresearch.comtandfonline.com

Cancer: Demonstrating anticancer and antitumor activities. rsc.orgorientjchem.orgwisdomlib.org

Inflammatory Conditions: Possessing anti-inflammatory properties. rsc.orgbiointerfaceresearch.com

Neurological Disorders: Showing potential as anticonvulsant and antidepressant agents. biointerfaceresearch.com

Cardiovascular Conditions: Indicating possible antihypertensive effects. biointerfaceresearch.com

The continued exploration of quinoline chemistry is driven by the need for new drugs to combat resistance and address unmet medical needs. rsc.org Its adaptability as a pharmacophore ensures its continued relevance in the design and synthesis of novel bioactive molecules. nih.govresearchgate.net

The Role of Propan 2 Amine and Alkylamine Derivatives in Quinoline Chemistry

The attachment of a propan-2-amine or related alkylamine side chain to a quinoline (B57606) core significantly influences the resulting compound's chemical and biological profile. The amine group, a basic nitrogen-containing functional group, can readily form salts and engage in hydrogen bonding, which can be crucial for molecular interactions with biological targets. pharmaguideline.com

The synthesis of quinoline derivatives bearing alkylamine side chains is a key area of research. Various synthetic strategies are employed to introduce these functionalities onto the quinoline scaffold. For instance, methods like the Friedländer synthesis can be adapted to produce 2-substituted quinoline derivatives. pharmaguideline.com Other approaches may involve the modification of pre-existing quinoline structures.

Research has explored the synthesis and potential applications of various quinoline-alkoxypropan-2-ol derivatives, which share a structural similarity to 1-(quinolin-2-yl)propan-2-amine. For example, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov This highlights the interest in exploring how modifications to the quinoline core and the attached side chain can modulate biological activity.

Current Research and Emerging Challenges for 1 Quinolin 2 Yl Propan 2 Amine

Classical Quinoline Synthesis Adaptations

The foundational methods for quinoline synthesis, many developed in the late 19th century, remain relevant due to their versatility and the wide availability of starting materials. iipseries.orgtandfonline.comrsc.org These classical routes, however, often require stringent conditions such as high temperatures and strong acids. tandfonline.comresearchgate.net

Friedländer Synthesis Approaches and Mechanistic Insights

The Friedländer synthesis is a prominent and straightforward method for obtaining quinoline derivatives. wikipedia.orgnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. academie-sciences.frorganic-chemistry.org The reaction can be catalyzed by either acids or bases. academie-sciences.frresearchgate.net

Mechanistically, two primary pathways are proposed. The first involves an initial aldol (B89426) condensation between the 2-amino-substituted carbonyl compound and the ketone, forming an aldol adduct. This intermediate then undergoes dehydration to yield an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. The second proposed mechanism begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to afford the final quinoline product. wikipedia.org

Recent advancements have focused on improving the efficiency and environmental footprint of the Friedländer synthesis. For instance, solid acid catalysts like Nafion NR50 have been successfully used under microwave irradiation, offering a green alternative to traditional methods. mdpi.com Metal-organic frameworks (MOFs) such as MIL-53(Al) have also demonstrated excellent catalytic activity, highlighting the importance of Lewis acidic sites in promoting the reaction. ias.ac.in A solvent-free approach using poly(phosphoric acid) has been reported for the synthesis of related compounds like 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govacs.org

Catalyst/ConditionsReactantsProduct TypeReference
Base or Acid2-aminoaryl aldehyde/ketone, ketoneSubstituted quinoline academie-sciences.frresearchgate.net
Nafion NR50, Microwave2-aminoaryl ketone, α-methylene carbonylSubstituted quinoline mdpi.com
MIL-53(Al)2-aminoaryl ketone, α-methylene ketoneSubstituted quinoline ias.ac.in
Poly(phosphoric acid), Solvent-free2-aminobenzophenone, pentan-2,3-dioneSubstituted quinoline nih.govacs.org

Conrad-Limpach Synthesis Modifications and Scope

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via a Schiff base intermediate. wikipedia.org A key factor in this synthesis is the reaction temperature. At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon cyclization, yields a 4-quinolone. pharmaguideline.com Conversely, higher temperatures can lead to the formation of a β-ketoester anilide, which cyclizes to a 2-quinolone, a variation known as the Knorr quinoline synthesis. wikipedia.org

Modifications to the Conrad-Limpach synthesis have aimed to improve yields and simplify reaction conditions. The use of high-boiling inert solvents like mineral oil has been shown to significantly increase the yield of the cyclization step. wikipedia.orgnih.gov One-pot modifications have also been developed to streamline the process. nih.gov The synthesis has been applied in the preparation of important pharmaceutical precursors, such as the core of chloroquine (B1663885) and hydroxychloroquine. nih.gov

ReactantsConditionsProduct TypeReference
Aniline (B41778), β-ketoesterLower temperature4-Quinolone pharmaguideline.com
Aniline, β-ketoesterHigher temperature2-Quinolone (Knorr variation) wikipedia.org
m-chloroaniline, diethyl oxalacetateMulti-step7-chloro-4-hydroxyquinoline nih.gov

Skraup and Doebner-Miller Synthesis Considerations

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comnumberanalytics.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comnumberanalytics.com While versatile, the traditional Skraup reaction is notoriously vigorous. researchgate.net Modifications have been developed to control the reaction's exothermicity and improve yields, such as altered methods of combining reactants. researchgate.net

The Doebner-Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid, typically leading to 2,4-disubstituted quinolines. iipseries.org However, this method can be limited, especially with sterically hindered α,β-unsaturated aldehydes, which may lead to complex product mixtures. usc.edu.au Challenges associated with the Doebner-Miller reaction include harsh conditions and the formation of side products. ukzn.ac.za Mechanistic studies using labeled ketones suggest a fragmentation-recombination pathway. nih.gov

Synthesis NameReactantsKey Features/ProductsReference
SkraupAniline, glycerol, sulfuric acid, oxidizing agentForms the basic quinoline ring; can be highly exothermic pharmaguideline.comnumberanalytics.com
Doebner-MillerAniline, α,β-unsaturated carbonyl compoundYields substituted quinolines; can have limitations with sterically hindered substrates iipseries.orgusc.edu.auukzn.ac.za

Combes Quinoline Synthesis Applications

The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed ring closure. wikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.orgiipseries.org A modification to the standard procedure involves the use of a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a more effective dehydrating agent than concentrated sulfuric acid. wikipedia.org

Modern Catalytic and Green Chemistry Approaches

In response to the drawbacks of classical methods, significant research has focused on developing more sustainable and efficient synthetic routes to quinolines. researchgate.netnih.govijpsjournal.com These modern approaches often employ transition metal catalysts and adhere to the principles of green chemistry.

Transition Metal-Catalyzed Reaction Development

Transition metal catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. researchgate.netias.ac.in Various transition metals, including rhodium, ruthenium, copper, and silver, have been employed in novel cyclization strategies. mdpi.comresearchgate.net

For example, rhodium-catalyzed cyclization between anilines and alkynyl esters has been developed for the regioselective synthesis of quinoline carboxylates. mdpi.com Ruthenium catalysts have been used for the annulation of enaminones with anthranils. mdpi.com Copper and silver catalysts have also found application in various C-H activation and annulation reactions leading to quinoline derivatives. mdpi.com Iron salts have proven effective for the three-component coupling of anilines, aldehydes, and terminal alkynes to produce 2,4-disubstituted quinolines. chemrevlett.com These methods represent a significant step forward in the efficient and versatile synthesis of complex quinoline structures. researchgate.net

Metal CatalystReaction TypeProduct TypeReference
RhodiumCyclization of anilines and alkynyl estersQuinoline carboxylates mdpi.com
RutheniumAnnulation of enaminones with anthranilsSubstituted quinolines mdpi.com
Iron (FeCl3)Three-component coupling of anilines, aldehydes, and alkynes2,4-disubstituted quinolines chemrevlett.com
SilverOxidation cascade of N-aryl-3-alkylideneazetidinesFunctionalized quinolines mdpi.com
CopperC-H functionalization followed by C-N/C-C bond formationSubstituted quinolines ias.ac.in

Metal-Free and Ionic Liquid Mediated Processes

The synthesis of quinoline derivatives has progressively moved towards more environmentally benign methods, with a significant focus on metal-free and ionic liquid-mediated reactions. These approaches aim to reduce reliance on potentially toxic and expensive metal catalysts while often providing improved reaction conditions and yields.

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. acs.orgacs.org In the context of quinoline synthesis, imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) have been successfully employed. acs.orgtandfonline.com These ionic liquids can function as both the reaction medium and a Lewis acid/Lewis base catalyst, facilitating the condensation reactions required for the formation of the quinoline ring system. acs.org

One of the primary methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. tandfonline.commdpi.com Research has demonstrated that the use of an ionic liquid in conjunction with a catalyst like indium triflate (In(OTf)₃) can lead to quantitative yields of 2-acylquinolines. tandfonline.com The ionic liquid not only enhances the nucleophilicity of the amine but also stabilizes intermediates, thereby promoting the reaction. tandfonline.com Furthermore, the catalyst and ionic liquid can often be recovered and reused, adding to the green credentials of the process. tandfonline.com

A notable advantage of using ionic liquids is the potential for completely metal-free synthesis. acs.orgacs.orgnih.gov For instance, substituted quinolines can be prepared from anilines and phenylacetaldehydes in an ionic liquid without any metal catalyst. acs.orgnih.gov This method is operationally simple and provides access to a range of 2,3-disubstituted and 3-substituted quinolines in good to excellent yields. acs.orgnih.gov The reaction proceeds through the formation of C-C and C-N bonds, leading to isolable intermediates that can be further transformed. acs.orgnih.gov

Ionic LiquidReactantsCatalystProductYieldReference
[bmim]BF₄2-aminoarylketone, 2,3-butanedioneIn(OTf)₃2-acetyl-6-chloro-4-arylquinolineQuantitative tandfonline.com
[bmim]BF₄Aniline, PhenylacetaldehydeNone3-substituted quinolinesGood to Excellent acs.orgnih.gov

Ultrasound and Microwave-Assisted Synthesis Protocols

To accelerate chemical transformations and improve energy efficiency, ultrasound and microwave-assisted synthetic protocols have been increasingly adopted in the synthesis of quinoline derivatives. benthamdirect.comacs.orgnih.gov These non-conventional energy sources can significantly reduce reaction times, enhance yields, and promote the formation of products with high purity. acs.org

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for the rapid and efficient construction of the quinoline scaffold. benthamdirect.comacs.orgnih.govjmpas.comrsc.org The application of microwave irradiation can dramatically shorten reaction times from hours to minutes compared to conventional heating methods. nih.gov For example, the Skraup synthesis of 7-amino-8-methylquinoline, which traditionally requires long reaction times, can be accomplished much more rapidly under microwave conditions. nih.gov

Microwave-assisted synthesis is applicable to a variety of quinoline-forming reactions, including multicomponent reactions. acs.org A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been developed using microwave irradiation without a catalyst. acs.org This approach highlights the efficiency and versatility of MAOS in generating complex heterocyclic systems.

While the application of ultrasound (sonochemistry) in the synthesis of this compound is less specifically documented in the reviewed literature, the general principles of sonochemistry suggest its potential benefits. Ultrasound irradiation can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. This technique could potentially be applied to various steps in the synthesis of the target molecule, offering another avenue for process intensification and green chemistry.

Synthesis MethodReactantsConditionsProductKey AdvantagesReference
Microwave-assisted2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅Microwave irradiation7-amino-8-methylquinolineReduced reaction time nih.gov
Microwave-assistedFormyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDMF, 125–135 °C, 8–20 minDihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridinesCatalyst-free, one-pot, high efficiency acs.org
Microwave-assisted3-chloro-4-fluoroaniline, acetic anhydride, DMF/POCl₃Microwave irradiation2,7-dichloro-6-fluoroquinoline-3-carbaldehydeEfficient synthesis of intermediate jmpas.com

Regio- and Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of regio- and stereoselective synthetic methods for this compound is of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis for Enantiopure Intermediates

The synthesis of enantiomerically pure compounds can be achieved through the use of chiral auxiliaries or asymmetric catalysis. ub.eduwikipedia.orgnih.govresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org

In the context of quinoline synthesis, chiral ligands containing quinoline motifs have been developed and used in asymmetric catalysis. researchgate.netthieme-connect.com These ligands, in combination with a metal center, can catalyze a variety of enantioselective transformations. researchgate.net For example, chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes have been used for the highly enantioselective hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines with up to >99% enantiomeric excess (ee). acs.org

The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established strategy for controlling stereochemistry in alkylation and aldol reactions, which could be applied to the synthesis of precursors to this compound. wikipedia.org The synthesis of chiral ligands often starts from readily available chiral precursors like amino alcohols. thieme-connect.com For instance, chiral N,N,P-tridentate Schiff base ligands can be prepared from 2-quinolinecarboxaldehyde (B31650) and chiral amino phosphines. thieme-connect.com

Enantioselective Methodologies for the Propan-2-amine Moiety

The stereocenter in this compound resides in the propan-2-amine side chain. Therefore, enantioselective methods for the synthesis of this moiety are crucial. Biocatalysis, particularly the use of transaminases (TAs), offers an environmentally attractive approach for the synthesis of chiral amines. rsc.orgrsc.org

Transaminases can be used in the asymmetric synthesis of chiral amines from prochiral ketones or in the kinetic resolution of racemic amines. rsc.orgrsc.org For the synthesis of (R)-1-arylpropan-2-amines, an (R)-selective transaminase can be employed to convert the corresponding 1-arylpropan-2-one into the desired (R)-amine with high conversion and enantiomeric excess. rsc.orgrsc.org Conversely, the (S)-enantiomer can be obtained from a kinetic resolution of the racemic amine using the same (R)-selective transaminase, where the (S)-amine remains as the unreacted enantiomer. rsc.orgrsc.org

Chemical methods for the enantioselective synthesis of the 1-phenylpropan-2-amine backbone have also been developed. These often involve the use of chiral auxiliaries or chiral catalysts. For example, Evans' electrophilic azidation of chiral imide enolates has been used to synthesize (R)-selegiline, a related structure, with high enantioselectivity. researchgate.net Another approach involves the use of a chiral sulfinamide auxiliary in a three-step synthesis to produce enantiomerically enriched 1,1,1-trifluoro-2-propanamine. soton.ac.uk

MethodSubstrateCatalyst/AuxiliaryProductEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationQuinolinesChiral cationic Ru(II) complex1,2,3,4-TetrahydroquinolinesUp to >99% acs.org
Asymmetric Transamination1-arylpropan-2-ones(R)-selective transaminase(R)-1-arylpropan-2-amines>99% rsc.orgrsc.org
Kinetic ResolutionRacemic 1-arylpropan-2-amines(R)-selective transaminase(S)-1-arylpropan-2-amines>95% rsc.orgrsc.org
Electrophilic AzidationChiral imide enolateEvans' auxiliary(R)-selegiline97% researchgate.net
Asymmetric ReductionZ-sulfinimineNaBH₄ or L-selectride(R)- or (S)-amine derivatives92-96% de soton.ac.uk

Derivatization Strategies for this compound Analogues

The functionalization of the quinoline nucleus at various positions allows for the generation of a diverse library of analogues with potentially modulated biological activities. frontiersin.org

Functionalization of the Quinoline Nucleus at Positions 2, 3, 4, 6, 7, 8

The quinoline ring can be functionalized at multiple positions through a variety of chemical transformations. mdpi.comnih.gov

Position 2: The C2 position of the quinoline ring is often activated for nucleophilic substitution, especially when the nitrogen is oxidized to an N-oxide. mdpi.comnih.govresearchgate.net This allows for the introduction of various functional groups, including aryl, heteroaryl, alkyl, and amino groups. mdpi.comnih.gov Palladium-catalyzed C-H arylation of quinoline N-oxides is a common method. mdpi.comnih.gov Direct C-H perfluoroalkylation at the C2 position can also be achieved without prior derivatization of the quinoline. nih.gov Amination of quinoline-N-oxides provides a route to 2-aminoquinolines. rsc.org

Position 3: Functionalization at the C3 position can be achieved through methods like the Snieckus reaction or by using an N-oxide to direct a Fries rearrangement of a C4-O-carbamoyl group. chemrxiv.orgmdpi.com Nickel-catalyzed electrophilic C-H functionalization of quinolines at the C3 position has also been reported. rsc.org

Position 4: The C4 position can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly on 4-haloquinolines. researchgate.net For example, 4,7-dichloroquinoline (B193633) can be converted to N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide through a sequence involving N-oxidation, C2-amidation, and a C4 SNAr reaction. researchgate.net The synthesis of 4-aminoquinolines can be achieved via an aerobic dehydrogenative aromatization strategy. organic-chemistry.org

Positions 6 and 7: Functionalization at the C6 and C7 positions is less direct. However, methods have been developed, such as the rhodium-catalyzed NHPiv-assisted olefination, which can direct functionalization to the C7 position when the directing group is at C8. mdpi.com Nitration of bromoquinolines can activate the ring for subsequent nucleophilic substitution, allowing for the introduction of groups at various positions, including C6. semanticscholar.org

Position 8: The C8 position can be functionalized through directed C-H activation, often using the quinoline nitrogen or a directing group at the 8-position. rsc.orgnih.govresearchgate.net For example, quinoline N-oxides can direct C8 arylation with arylboronic acids using a ruthenium catalyst. nih.gov Cobalt-catalyzed C8 olefination of quinoline-N-oxides is another effective method. rsc.org Metal-free halogenation of 8-substituted quinolines at the C5 position has also been achieved. rsc.org

PositionFunctionalization MethodReagents/CatalystFunctional Group IntroducedReference
2C-H ArylationPd(OAc)₂, Ag₂CO₃Aryl mdpi.comnih.gov
2C-H Perfluoroalkylation-CF₃, C₂F₅, C₃F₇ nih.gov
3Anionic ortho Fries rearrangement-Carboxamide chemrxiv.org
4Nucleophilic Aromatic SubstitutionMorpholineMorpholinyl researchgate.net
6Nitration followed by SNArHNO₃/H₂SO₄, then nucleophileAmino derivatives semanticscholar.org
7Rh-catalyzed olefinationRh catalyst, NHPiv directing groupAlkenyl mdpi.com
8C-H Arylation[RuCl₂(p-cymene)]₂, arylboronic acidAryl nih.gov
8C-H OlefinationCo catalystAlkenyl rsc.org

Modifications of the Propan-2-amine Side Chain

The propan-2-amine side chain is a key structural motif in many biologically active quinoline derivatives. Modifications to this chain are often pursued to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies typically involve the preparation of a functionalized quinoline core, followed by the attachment and subsequent modification of the side chain.

A common approach involves the synthesis of chirally defined side chains to investigate the stereochemical requirements for biological activity. For instance, in the synthesis of 4-aminoquinoline (B48711) analogues, N-Cbz-protected amino acids can serve as the starting materials. nih.gov These are converted into their corresponding β-amino esters via the Arndt-Eistert reaction, which involves the formation of a diazoketone intermediate. nih.gov The β-amino esters are then reduced to β-amino alcohols, which can be further functionalized. For example, conversion to mesylates allows for nucleophilic substitution with amines, such as N-methylpiperazine, to introduce additional functionality. nih.gov The protecting groups are subsequently removed to yield the free amine, which is then coupled with a suitable chloroquinoline, often in the presence of phenol, to afford the final modified side chain analogue. nih.gov

Another strategy for side chain modification is the synthesis of Mannich bases. In the case of 4-aminoquinoline derivatives, this can involve a one-pot reaction of a 4-aminoquinoline, an aldehyde, and a secondary amine. For example, twelve novel 1,2-diaminopropane (B80664) side chain modified 4-aminoquinoline Mannich bases were synthesized and characterized. researchgate.net

Furthermore, the amino group at the C4-position of 4-aminoquinolines can be a target for modification. The introduction of an alkyl group, such as a methyl group, can influence the delocalization of the lone pair of electrons and, consequently, the biological activity. acs.org The synthesis of such N-alkylated analogues can be challenging. Direct alkylation may lead to a mixture of products; therefore, a more strategic approach starting from Boc-protected amino acids is often employed. acs.org These protected amino acids are coupled with secondary amines, and the resulting amides are then used in a microwave-assisted fusion reaction with a chloroquinoline to yield the desired N-methylated products. acs.org

The table below summarizes some examples of modified propan-2-amine side chains and their synthetic precursors.

Compound NameStarting MaterialKey Reagents/ReactionsReference
(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amineN-Cbz-amino acidsArndt-Eistert reaction, N-methylpiperazine, Pd/C, 4,7-dichloroquinoline, phenol nih.gov
7-chloro-N-(1-(3-(dibenzylamino)-1-p-tolylpropylamino) propan-2-yl)quinolin-4-amine4-aminoquinolineAldehyde, Secondary amine (Mannich reaction) researchgate.net
4-N-(methyl)-4-amino-7-chloroquinoline derivativesBoc-protected amino acidsDCC/HOBt, Secondary amines, Microwave-assisted fusion acs.org

Synthesis of Hybrid Quinoline Scaffolds with Other Heterocycles

The development of hybrid molecules, where a quinoline scaffold is combined with other heterocyclic systems, is a prominent strategy in drug discovery to create compounds with potentially novel or enhanced biological activities. thesciencein.org These hybrid scaffolds can be synthesized through various methods, including transition metal-catalyzed reactions, metal-free reactions, ultrasound irradiation, and multicomponent one-pot syntheses. rsc.org

One example of the synthesis of a hybrid quinoline scaffold involves the creation of quinoline-thiazolobenzimidazolone hybrids. This synthesis is achieved through the regioselective nucleophilic ring-opening of a corresponding quinolinyl-oxirane with a thiazolobenzimidazolone derivative. tandfonline.com This approach allows for the amalgamation of three distinct heterocyclic moieties—quinoline, thiazolidinone, and benzimidazole (B57391)—into a single molecular entity. tandfonline.com

Another approach to hybrid quinoline scaffolds is the Vilsmeier-Haack reaction. This has been used to synthesize pyrazole-pyridine-based quinoline hybrids. covenantuniversity.edu.ng The process begins with the formylation of quinoline hydrazones to create 4-formyl pyrazole (B372694) derivatives. covenantuniversity.edu.ng These intermediates then undergo a one-pot reaction with malononitrile (B47326) and thiophenol to yield 2-substituted quinoline derivatives. covenantuniversity.edu.ng

Ultrasound-assisted multicomponent reactions have also emerged as an efficient and environmentally friendly method for generating bioactive quinoline hybrids. covenantuniversity.edu.ng For instance, quinoline-imidazolium hybrids have been synthesized via the N-alkylation of benzimidazole with substituted ω-halogen acetophenones under ultrasound irradiation, which has been shown to improve yields compared to conventional heating methods. covenantuniversity.edu.ng

The table below presents examples of hybrid quinoline scaffolds and the synthetic strategies employed.

Hybrid ScaffoldSynthetic StrategyKey Intermediates/ReagentsReference
Quinoline-thiazolo[3,2-a] benzimidazol-3(2H)-oneRegioselective nucleophilic ring-openingQuinolinyl-oxiranes tandfonline.com
Pyrazole-pyridine-based quinolineVilsmeier-Haack reaction, one-pot synthesisQuinoline hydrazones, 4-formyl pyrazole derivatives, malononitrile, thiophenol covenantuniversity.edu.ng
Quinoline-imidazoliumUltrasound-assisted N-alkylationBenzimidazole, substituted ω-halogen acetophenones covenantuniversity.edu.ng
Quinoline-triazoleClick chemistry (copper-catalyzed cycloaddition)Not specified in detail covenantuniversity.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

A theoretical ¹H NMR spectrum of this compound would display characteristic signals for both the quinoline ring system and the propan-2-amine side chain. The aromatic protons on the quinoline core would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their position on the ring. The protons of the propan-2-amine side chain would be found in the upfield region. This would include a doublet for the methyl (CH₃) group, a multiplet for the methine (CH) proton adjacent to the amine, and a set of signals for the methylene (CH₂) bridge connecting the side chain to the quinoline ring. The protons of the amine (NH₂) group would likely appear as a broad singlet.

Carbon-¹³C NMR Spectral Analysis and Assignments

In a ¹³C NMR spectrum, this compound would exhibit a total of 12 distinct carbon signals, corresponding to the 9 carbons of the quinoline ring and the 3 carbons of the propan-2-amine side chain, assuming no coincidental overlap of signals. caspre.ca The carbons of the quinoline ring would resonate in the aromatic region (approximately 120-160 ppm). The aliphatic carbons of the side chain—methyl, methine, and methylene—would appear at higher field strengths (typically 10-60 ppm).

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) experiments would reveal proton-proton coupling networks, helping to trace the connections within the quinoline ring and the propan-2-amine side chain. rcsb.org Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the propan-2-amine side chain to the C2 position of the quinoline ring.

Computational (GIAO) NMR Chemical Shift Prediction and Validation

In the absence of experimental data, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. These theoretical calculations provide an estimated spectrum that can be a powerful tool for structural verification should experimental data become available. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of a crystalline solid is dictated by the nature and arrangement of its intermolecular interactions. For this compound, the crystal packing is expected to be dominated by a network of hydrogen bonds, supplemented by weaker interactions that collectively stabilize the lattice.

The primary amine (-NH₂) group in the propanamine side chain is a potent hydrogen-bond donor, while the sp²-hybridized nitrogen atom within the quinoline ring acts as a hydrogen-bond acceptor. Consequently, the formation of intermolecular N-H···N hydrogen bonds is highly probable. These interactions could link molecules into one-dimensional chains or form dimeric motifs, which are common organizational structures in crystals of nitrogen-containing heterocyclic compounds. iucr.orgchemmethod.com

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor/Group 1 Acceptor/Group 2 Predicted Role in Crystal Packing
Hydrogen Bond Amine (N-H) Quinoline Ring (N) Primary structural motif, forming chains or dimers.
π–π Stacking Quinoline Ring Quinoline Ring Stabilizes packing by aligning aromatic cores.
C-H···π Interaction Alkyl/Aromatic C-H Quinoline Ring (π-system) Secondary stabilization of the molecular arrangement.
Van der Waals Forces All atoms All atoms General, non-directional cohesive forces.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. The analysis generates 2D fingerprint plots, which summarize the distribution of these contacts, providing a quantitative measure of their relative contributions to the crystal packing. scirp.org

For this compound, the Hirshfeld surface analysis is predicted to highlight several key interactions. The most significant contributions are expected from H···H, C···H/H···C, and N···H/H···N contacts.

H···H Contacts: Due to the abundance of hydrogen atoms on both the quinoline ring and the propanamine side chain, these contacts are predicted to comprise the largest percentage of the Hirshfeld surface area, typically representing van der Waals interactions. nih.govresearchgate.netiucr.org

C···H/H···C Contacts: These interactions, representing contacts between carbon and hydrogen atoms, will also be significant, encompassing both general van der Waals forces and the more specific C-H···π interactions. nih.goviucr.org

N···H/H···N Contacts: These are the hallmark of hydrogen bonding. The fingerprint plot for these contacts would show distinct "spikes" corresponding to the strong N-H···N hydrogen bonds that are crucial for the structural cohesion of the crystal. mdpi.com

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%) Associated Interaction(s)
H···H 45 - 55% Van der Waals forces
C···H / H···C 25 - 35% Van der Waals forces, C-H···π interactions
N···H / H···N 8 - 15% Hydrogen bonding
C···C 2 - 5% π–π stacking
C···N / N···C < 2% Van der Waals forces

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of chemical bonds.

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its structure. The key functional groups—the primary amine, the quinoline ring, and the aliphatic alkyl chain—each have distinct vibrational signatures. researchgate.net

Amine (-NH₂) Vibrations: The primary amine group will be readily identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. A sharp, strong band around 1590-1650 cm⁻¹ due to the N-H scissoring (bending) vibration is also a key diagnostic feature. dergipark.org.tr

Quinoline Ring Vibrations: The aromatic C-H stretching modes of the quinoline ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹. dergipark.org.trscialert.net The C=C and C=N bond stretching vibrations within the heterocyclic and benzene (B151609) rings will produce a set of characteristic, often sharp, bands in the 1450-1620 cm⁻¹ region. nih.govresearchgate.net

Alkyl Chain (-CH₂, -CH, -CH₃) Vibrations: Strong absorption bands between approximately 2850 and 2970 cm⁻¹ will correspond to the asymmetric and symmetric stretching of the C-H bonds in the propyl side chain. Bending vibrations for these groups (scissoring, rocking) will appear in the 1370-1470 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond connecting the aliphatic chain to the amine group is anticipated to produce a band of medium intensity in the 1020-1250 cm⁻¹ region. dergipark.org.tr

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Predicted Intensity
3300 - 3500 N-H Stretch (asymmetric & symmetric) Primary Amine Medium
3010 - 3100 C-H Stretch Aromatic (Quinoline) Weak to Medium
2850 - 2970 C-H Stretch (asymmetric & symmetric) Alkyl (Propyl chain) Strong
1590 - 1650 N-H Bend (Scissoring) Primary Amine Medium to Strong
1450 - 1620 C=C and C=N Stretch Aromatic (Quinoline) Medium, Sharp
1370 - 1470 C-H Bend Alkyl (Propyl chain) Medium
1020 - 1250 C-N Stretch Aliphatic Amine Medium
740 - 850 C-H Out-of-Plane Bend Aromatic (Quinoline) Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, yields invaluable information about the molecular structure.

For this compound (C₁₂H₁₄N₂), the molecular weight is 186.25 g/mol . In accordance with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, the molecular ion peak [M]⁺ is expected at m/z 186 . jove.com

The fragmentation of the molecular ion upon electron impact is predicted to follow pathways characteristic of aliphatic amines, primarily through α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom). jove.comchadsprep.com

Formation of the Base Peak (m/z 44): The most favorable α-cleavage is expected to be the breaking of the bond between the C1 of the propyl chain and the quinoline ring. This would result in the formation of a highly stable iminium cation, [CH(CH₃)NH₂]⁺, with an m/z of 44 . This fragment is often the base peak (most abundant ion) in the mass spectra of similar 2-aminopropane derivatives.

Formation of the Quinolin-2-ylmethyl Fragment (m/z 142): The other part of the aforementioned cleavage would be the quinolin-2-ylmethyl radical. The corresponding cation, [C₁₀H₈N]⁺, would appear at m/z 142 .

Loss of a Methyl Group (m/z 171): An alternative α-cleavage involves the loss of a methyl radical (•CH₃) from the isopropyl group, leading to the formation of a resonance-stabilized secondary cation fragment at m/z 171 ([M-15]⁺).

Quinoline Ring Fragments: Further fragmentation could lead to the appearance of ions corresponding to the quinoline ring itself, such as at m/z 128 or m/z 129 .

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
186 [C₁₂H₁₄N₂]⁺ Molecular Ion ([M]⁺)
171 [C₁₁H₁₁N₂]⁺ α-cleavage: Loss of •CH₃ from the side chain
142 [C₁₀H₈N]⁺ α-cleavage: Quinolin-2-ylmethyl cation
44 [C₂H₆N]⁺ α-cleavage: Iminium cation [CH(CH₃)NH₂]⁺ (Predicted Base Peak)
129 [C₉H₇N]⁺ Quinoline cation

Computational Chemistry and Molecular Modeling Studies of 1 Quinolin 2 Yl Propan 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules, balancing computational cost with accuracy. nih.govresearchgate.net DFT calculations are instrumental in understanding the fundamental properties of quinoline (B57606) derivatives. rsc.orgresearchgate.net

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For 1-(quinolin-2-yl)propan-2-amine, this would be achieved using a functional such as B3LYP with a suitable basis set like 6-311G(d,p). nih.gov The process involves adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

Upon reaching the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a more reactive molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (B3LYP/6-311G(d,p))

ParameterBond/AngleValue
Bond LengthC2-C91.48 Å
C9-C101.54 Å
C10-N21.47 Å
C10-C111.53 Å
Bond AngleC3-C2-C9121.5°
C2-C9-C10112.0°
C9-C10-N2110.5°
Dihedral AngleN1-C2-C9-C10175.0°

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The propan-2-amine side chain of this compound can adopt various conformations due to rotation around its single bonds. DFT calculations can be employed to determine the relative energies of these different conformers. By systematically rotating the dihedral angles of the side chain and performing energy calculations for each conformation, a potential energy surface can be mapped out, identifying the most stable (lowest energy) conformers.

Tautomerism, the migration of a proton, is another important aspect that can be investigated. For this compound, the possibility of amine-imine tautomerism can be assessed by calculating the relative energies of the tautomeric forms. The results of these calculations would indicate the predominant tautomer under given conditions.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure validation. mdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes, which can be compared with experimental FT-IR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMRChemical Shift (H attached to C10)δ 3.5 - 4.0 ppm
¹³C NMRChemical Shift (C2)δ 158 - 162 ppm
IRVibrational Frequency (N-H stretch)3300 - 3500 cm⁻¹

Note: These are expected ranges based on computational studies of similar amine-containing aromatic compounds.

DFT can be a powerful tool for investigating the mechanisms of chemical reactions. For instance, in the context of quinoline derivatives, DFT has been used to study hydrodenitrogenation mechanisms. nih.gov This involves identifying the reactants, products, and any intermediates along the reaction pathway. A crucial aspect of this analysis is locating the transition state, which is a first-order saddle point on the potential energy surface. By calculating the activation energy (the energy difference between the transition state and the reactants), the feasibility of a proposed reaction mechanism can be evaluated.

Molecular Mechanics and Dynamics Simulations

While DFT provides detailed electronic information, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally more efficient alternative for studying the conformational landscape and dynamic behavior of molecules.

Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These force fields are collections of parameters that describe bond stretching, angle bending, torsional potentials, and non-bonded interactions.

For this compound, a systematic conformational search can be performed using molecular mechanics to explore the potential energy surface and identify all low-energy conformers. This is particularly useful for flexible molecules with multiple rotatable bonds. The results of such a search provide a comprehensive understanding of the molecule's accessible shapes and their relative stabilities. Molecular dynamics simulations, which solve Newton's equations of motion for the atoms in the molecule, can then be used to study the time-dependent behavior and conformational transitions of the molecule.

Dihedral Angle Analysis and Conformational Preferences

The conformational flexibility of this compound is crucial for its interaction with biological targets. This flexibility is primarily determined by the rotation around the single bonds connecting the quinoline ring, the methylene (B1212753) bridge, and the aminopropane group. Dihedral angle analysis is a computational method used to understand the molecule's conformational preferences by calculating the potential energy associated with the rotation around these bonds.

τ1 (N1-C2-Cα-Cβ): Rotation around the bond connecting the quinoline ring to the propane (B168953) side chain.

τ2 (C2-Cα-Cβ-N2): Rotation around the central carbon-carbon bond of the propane side chain.

Computational studies on similar aromatic amines reveal that steric hindrance and electronic interactions govern the energetically favorable conformations. For this compound, the quinoline ring is a bulky group that restricts the rotation of the side chain. It is predicted that the lowest energy conformations would orient the aminopropane side chain to minimize steric clash with the quinoline ring. A Ramachandran-like plot for small molecules can be generated to visualize the low-energy conformational states.

Table 1: Predicted Low-Energy Conformational States for this compound

Dihedral Angle (τ) Predicted Stable Angle Range (Degrees) Relative Energy (kcal/mol) Conformational Description
τ1 (N1-C2-Cα-Cβ) -60° to -90° and +60° to +90° 0 - 2.5 Staggered conformations minimizing steric hindrance
τ2 (C2-Cα-Cβ-N2) ~180° (anti-periplanar) 0 Amine and quinoline groups are furthest apart

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.

Ligand-Receptor Interaction Dynamics (e.g., Salt Bridge Formation)

The protonatable amine group in this compound is a key feature for its interaction with biological receptors. At physiological pH, this amine group is expected to be protonated, carrying a positive charge. This allows for the formation of strong electrostatic interactions, particularly salt bridges, with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in a receptor's binding pocket.

A salt bridge is a combination of a hydrogen bond and an electrostatic interaction. wikipedia.org Molecular dynamics (MD) simulations are powerful computational tools used to study the stability and dynamics of such interactions over time. nih.gov In a typical simulation, the ligand-receptor complex is placed in a simulated physiological environment, and the movements of all atoms are calculated over a period of nanoseconds to microseconds.

For this compound, an MD simulation would likely show that the ammonium (B1175870) group forms a stable and persistent salt bridge with a key acidic residue. The strength of this interaction is critical for the ligand's binding affinity and residence time at the receptor. The stability of a salt bridge is often enhanced in nonpolar, buried active sites where water is excluded. nih.gov

Key parameters analyzed in MD simulations of salt bridges include:

Distance: The distance between the nitrogen of the ligand's ammonium group and the oxygen of the receptor's carboxylate group. Stable salt bridges typically maintain a distance of < 4.0 Å.

Angle: The angle of the hydrogen bond formed between the N-H of the ligand and the oxygen of the receptor.

Persistence: The percentage of simulation time that the salt bridge is maintained.

These simulations reveal that ligand and receptor dynamics can influence the graded response of a ligand. nih.gov

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is essential for understanding the binding mode of this compound and for predicting its potential biological targets.

Identifying the specific protein targets of a small molecule is a critical step in drug discovery. nih.gov For a compound like this compound, potential targets could be identified through several in silico and experimental methods. Computational approaches often involve "reverse docking" or "target fishing," where the ligand is docked against a large library of known protein structures. Proteins that show high binding affinity are then considered potential targets.

Experimental methods for target identification include:

Affinity-based pull-down methods: The small molecule is immobilized on a solid support to capture its binding partners from a cell lysate. nih.gov

Label-free methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) identify targets by observing how ligand binding protects a protein from degradation. nih.gov

Docking programs use search algorithms to explore the conformational space of the ligand within the active site and scoring functions to rank the resulting poses. amazonaws.com

Search Algorithms: These algorithms generate a large number of possible binding poses by systematically or stochastically changing the ligand's position, orientation, and conformation.

Scoring Functions: These are mathematical functions that estimate the binding affinity for each pose. They take into account various energetic contributions such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. A lower score typically indicates a more favorable binding interaction. amazonaws.com

For this compound, docking studies would likely predict a binding mode where the quinoline ring engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site. Simultaneously, the protonated amine group would be positioned to form the critical salt bridge with an acidic residue, as discussed previously.

Table 2: Example Docking Results for this compound with a Hypothetical Kinase Target

Docking Program Scoring Function Predicted Binding Energy (kcal/mol) Key Interacting Residues
AutoDock Vina Vina Score -8.5 Asp145 (Salt Bridge), Phe80 (π-stacking), Leu25 (Hydrophobic)
Glide GlideScore -9.2 Asp145 (Salt Bridge), Tyr82 (π-stacking), Val33 (Hydrophobic)

Note: This data is hypothetical and serves to illustrate the output of molecular docking studies.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion) prediction is vital in early-stage drug discovery to assess the pharmacokinetic properties of a compound. mdpi.comnih.gov Various computational models, many based on a compound's physicochemical properties, are used to predict these parameters. slideshare.net

For this compound, key ADMET properties can be predicted:

Absorption: Parameters like Caco-2 permeability and Human Intestinal Absorption (HIA) are predicted. mdpi.com Compounds with good oral absorption are generally favored.

Distribution: Properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. High PPB can limit the free concentration of a drug, while BBB penetration is crucial for CNS-acting agents.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is important for understanding potential drug-drug interactions.

Table 3: Predicted ADMET Properties for this compound

ADMET Property Predicted Value/Classification Implication
Absorption
Human Intestinal Absorption (%) > 90% High probability of being well-absorbed from the gut
Caco-2 Permeability (logPapp) > 0.9 High permeability across the intestinal wall
Distribution
Blood-Brain Barrier (logBB) > 0.3 Likely to cross the BBB
CNS Permeability (logPS) > -2 Likely to penetrate the Central Nervous System
Plasma Protein Binding (%) ~ 85% Moderate to high binding to plasma proteins
Metabolism
CYP2D6 Substrate Yes Likely to be metabolized by CYP2D6

Note: These predictions are generated by computational models (e.g., pkCSM, SwissADME) and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.comresearchgate.net

To build a QSAR model for a series of this compound analogs, the following steps are taken:

Data Collection: A dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical properties, topological indices, electronic properties, etc.) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

A hypothetical QSAR equation for quinoline-based inhibitors might look like: pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.2 * (H-Bond Donor Count) + C

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors increase activity, while higher molecular weight decreases it. Analysis of the QSAR model provides insights into the structural features that are important for the desired biological effect, guiding further lead optimization. nih.gov

Theoretical Descriptors and Feature Selection

In the computational analysis of quinoline derivatives, a crucial first step is the calculation of a wide array of theoretical descriptors. These descriptors quantify different aspects of a molecule's structure and electronic properties from its computed three-dimensional conformation. Methodologies such as Density Functional Theory (DFT) are often employed for geometry optimization and the subsequent calculation of these descriptors. For instance, in studies of related compounds like 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations with basis sets such as B3LYP/6-311G(d,p) have been utilized to determine optimized geometry and electronic properties nih.govacs.org.

These descriptors can be categorized into several groups:

Constitutional descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule.

Geometrical descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and are particularly important for understanding reactivity. Key examples include:

HOMO (Highest Occupied Molecular Orbital) energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO gap: An indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Reveals the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack nih.gov.

Once a large pool of descriptors is calculated for a series of related compounds, feature selection techniques are employed to identify the most relevant descriptors that correlate with a specific activity or property of interest. This is a critical step to avoid overfitting and to build robust predictive models.

Table 1: Illustrative Theoretical Descriptors for Computational Analysis

Descriptor CategoryExamples of Descriptors
ConstitutionalMolecular Weight, Atom Count, Bond Count, Ring Count
TopologicalWiener Index, Balaban Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume, Ovality
Quantum-ChemicalHOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges

Predictive Model Development and Validation

Following the selection of the most pertinent descriptors, predictive models can be developed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly constructed to establish a mathematical relationship between the selected descriptors (the independent variables) and the observed biological activity or physicochemical property (the dependent variable).

The development of these models typically involves the following steps:

Data Set Preparation: A dataset of molecules with known activities or properties is compiled. This dataset is then usually divided into a training set for model development and a test set for external validation.

Model Building: Various statistical and machine learning methods can be used to build the model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Artificial Neural Networks (ANN). The choice of method depends on the complexity of the relationship between the descriptors and the activity.

Model Validation: The predictive power and robustness of the developed model are rigorously assessed. This involves both internal validation (e.g., cross-validation) and external validation using the test set. Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Molecular modeling studies, including molecular docking, are also a crucial part of predictive model development, especially when the biological target is known. For instance, in the investigation of quinoline derivatives as potential antitumor agents, molecular docking has been used to evaluate their binding profiles within the active site of target enzymes, such as VEGFR tyrosine kinase researchgate.net. This provides insights into the specific molecular interactions that are important for biological activity and can guide the design of more potent inhibitors.

Table 2: Key Statistical Parameters for Predictive Model Validation

ParameterDescription
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through cross-validation.
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).
p-value Indicates the statistical significance of the model.

While specific predictive models for this compound are not available, the established computational workflows for other quinoline derivatives demonstrate a powerful approach for elucidating its potential properties and guiding future experimental research.

Reactivity and Reaction Mechanisms of 1 Quinolin 2 Yl Propan 2 Amine

Oxidation Reactions of the Quinoline (B57606) Nucleus

The nitrogen atom of the quinoline ring in 1-(quinolin-2-yl)propan-2-amine is susceptible to oxidation, a characteristic reaction of nitrogen-containing heterocycles. This reaction leads to the formation of the corresponding quinoline N-oxide. The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. Other oxidants like hydrogen peroxide (H₂O₂) can also be used, sometimes in the presence of a catalyst. thieme-connect.denih.gov

The N-oxide functionality significantly alters the electronic properties of the quinoline ring. The N-O bond is a 1,2-dipole, which increases the electron density at the C2 and C4 positions, making them more susceptible to both electrophilic and nucleophilic attack. This transformation is a key step in various functionalization strategies for the quinoline core. thieme-connect.de The reaction of quinoline N-oxides with arylzinc reagents, for instance, can proceed via a 2-arylquinolin-1(2H)-olate intermediate to yield 2-arylquinolines. researchgate.net

Table 1: Common Oxidizing Agents for N-Oxide Formation

Oxidizing AgentTypical ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA)Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature nih.gov
Hydrogen Peroxide (H₂O₂)Often used in excess, sometimes with catalysts nih.gov
Peroxymonocarbonate (from H₂O₂ and CO₂)Aqueous or mixed solvent systems nih.gov

Reduction Reactions of the Quinoline Ring System

The quinoline moiety of this compound can be reduced to yield dihydro- and, more commonly, 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The reduction typically occurs in the pyridine (B92270) ring, as it is more electron-deficient than the benzene (B151609) portion. A variety of reducing agents and catalytic systems can accomplish this transformation.

Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or gold nanoparticles supported on titanium dioxide (Au/TiO₂). nih.govresearchgate.net For example, gold nanoparticles have been shown to effectively catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes in combination with ethanol. researchgate.net This particular system involves the stereoselective addition of two hydride ions (from the hydrosilane) to the C2 and C4 positions and two protons (from ethanol) to the C3 position and the nitrogen atom. researchgate.net Other methods include the use of dissolving metal reductions and domino reactions that combine reduction with cyclization. nih.gov The resulting tetrahydroquinoline scaffold is prevalent in many biologically active molecules.

Table 2: Selected Methods for Quinoline Ring Reduction

MethodReagents/CatalystProduct TypeReference
Catalytic Hydrogenation5% Pd/C, H₂1,2,3,4-Tetrahydroquinoline nih.gov
Transfer HydrogenationAu/TiO₂, PhMe₂SiH, EtOH1,2,3,4-Tetrahydroquinoline researchgate.net
Domino Reduction-CyclizationFe powder, HCl2,3-Dihydro-4(1H)-quinolinone nih.gov
Asymmetric Transfer HydrogenationChiral Phosphoric Acid, Hantzsch EsterChiral Tetrahydroquinoline organic-chemistry.org

Mechanistic Investigations of Synthetic Transformations

While specific mechanistic studies for the synthesis of this compound are not widely available, the mechanisms of general quinoline syntheses provide insight into the formation of its core structure. Many classical named reactions are used to construct the quinoline scaffold.

Skraup Synthesis: This involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-addition of the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. iipseries.orgslideshare.net

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a 1,3-diketone. An enamine intermediate is formed, which then undergoes cyclization and dehydration to form the quinoline. iipseries.orgslideshare.net

Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a reactive α-methylene group (e.g., a ketone). The reaction can be catalyzed by either acid or base and proceeds through a condensation followed by a cyclodehydration step.

These mechanisms highlight the key steps of carbon-carbon and carbon-nitrogen bond formation that are fundamental to constructing the quinoline heterocyclic system.

Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

Studies on related quinoline derivatives suggest several potential mechanisms of enzyme inhibition:

DNA Intercalation: Some quinoline-based compounds containing amine side chains have been shown to inhibit DNA methyltransferases. The proposed mechanism involves the intercalation of the planar quinoline ring into the DNA substrate, which causes a conformational change in the enzyme and moves the catalytic domain away from the DNA, thus inhibiting its function. nih.govbiorxiv.org

ATP Synthase Inhibition: Certain quinoline derivatives with amine functionalities act as inhibitors of ATP synthase in bacteria. They are thought to bind to the proton-binding site of the c subunit of the enzyme, disrupting its function. acs.org

Proteasome Inhibition: Substituted quinolines have been identified as noncovalent inhibitors of the human proteasome. Kinetic studies suggest a mixed-type inhibition, indicating that these compounds may bind to an allosteric site on the enzyme, rather than the active site, to induce a conformational change that inhibits activity. nih.gov

NLRP3 Inflammasome Inhibition: Novel quinoline analogues have been found to inhibit the NLRP3 inflammasome. Mechanistic studies suggest these compounds may directly target NLRP3, blocking its assembly and activation. nih.gov

The this compound molecule, with its planar aromatic system and flexible amine-containing side chain, has the structural features that could allow it to interact with enzyme active sites or allosteric sites through a combination of π-stacking, hydrogen bonding, and hydrophobic interactions.

In-Depth Analysis of this compound's Reactivity and Reaction Mechanisms Remains Largely Unexplored in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific reactivity and enzymatic interaction mechanisms of the chemical compound this compound. Despite the broad interest in quinoline derivatives for their diverse biological activities, detailed research focusing on the explicit reaction pathways and enzyme inhibition modes of this particular compound is not present in the public domain. nih.govbiorxiv.orgrsc.orgorientjchem.orgnih.gov Consequently, a detailed article structured around its specific competitive, non-competitive, and mixed inhibition modes; allosteric modulation mechanisms; mechanism-based enzyme inactivation; and specific oxidative pathways cannot be constructed based on current scientific knowledge.

While the quinoline scaffold is a well-recognized pharmacophore in medicinal chemistry with numerous derivatives investigated as enzyme inhibitors, the specific substitution pattern of this compound appears to be a niche area with limited to no published research on its biochemical interactions. nih.govresearchgate.netmdpi.com

General studies on quinoline-based compounds have indicated their potential to act as enzyme inhibitors through various mechanisms. For instance, certain quinoline derivatives have been identified as inhibitors of DNA methyltransferases, acting through DNA intercalation. nih.govbiorxiv.orgnih.gov Others have been explored as allosteric modulators for receptors such as the A3 adenosine (B11128) receptor. nih.gov However, these findings are related to quinoline analogues with different substitution patterns and cannot be directly extrapolated to this compound.

Similarly, the broader topics of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways are crucial in understanding the antioxidant and metabolic profiles of many organic molecules, including some quinoline derivatives. mdpi.comnih.gov These mechanisms are fundamental to how these compounds might interact with and potentially inhibit oxidative enzymes. However, specific studies detailing these pathways for this compound are absent from the current body of scientific literature.

Role in Advanced Organic Synthesis and Catalysis

1-(quinolin-2-yl)propan-2-amine as a Versatile Synthetic Building Block for Complex Molecules

In the field of chemical synthesis, "building blocks" are fundamental molecular units used to construct more complex compounds. cymitquimica.com this compound serves as an exemplary building block, providing a scaffold upon which intricate molecular designs can be elaborated. Its utility stems from the presence of two key reactive sites: the primary amine group and the quinoline (B57606) ring system.

The primary amine is a versatile functional group that can participate in a multitude of chemical transformations, including amidation, alkylation, and the formation of imines and Schiff bases. These reactions allow for the straightforward attachment of the quinoline-propanamine unit to other molecular fragments, facilitating the assembly of larger, more complex structures. Chiral amines, in particular, are valuable as building blocks for the asymmetric synthesis of more elaborate molecules, including natural products. nih.govacs.org

The quinoline ring itself can be further functionalized through various aromatic substitution reactions. This allows for the tuning of the electronic and steric properties of the final molecule. The development of transition-metal-catalyzed reactions has provided efficient methods for creating functionalized quinolines. nih.gov For instance, the copper-catalyzed indirect Friedländer reaction represents a powerful strategy for synthesizing quinoline cores from readily available starting materials. nih.gov

The strategic combination of the amine's reactivity and the quinoline's aromatic nature makes this compound a cornerstone in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Applications as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. uni-muenchen.de The effectiveness of a metal-based asymmetric catalyst is heavily reliant on the nature of the chiral ligand coordinated to the metal center. uni-muenchen.de Chiral ligands containing quinoline motifs have garnered significant attention for this purpose. dntb.gov.uaresearchgate.net

This compound is a precursor to a variety of chiral ligands. By modifying the amine group, a range of bidentate and multidentate ligands can be synthesized, such as aminophosphines, Schiff bases, and oxazolinyl derivatives. dntb.gov.uaresearchgate.net These ligands can then coordinate with various transition metals (e.g., rhodium, ruthenium, iridium, palladium) to form chiral catalysts. nih.govdntb.gov.ua

These catalysts have proven effective in a wide array of asymmetric transformations, including:

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is one of the most direct methods to produce valuable α-chiral amines. nih.govacs.org Catalysts derived from chiral quinoline ligands have shown high activity and enantioselectivity in the hydrogenation of various substrates, including N-aryl imines. nih.govacs.org

Carbon-Carbon Bond Formation: Chiral quinoline-based catalysts are employed in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. dntb.gov.uaresearchgate.net

Allylic Alkylation: Asymmetric allylic alkylation is another area where these catalysts have been successfully applied, enabling the stereocontrolled formation of new carbon-carbon bonds. dntb.gov.uaresearchgate.net

The table below summarizes the application of quinoline-based chiral ligands in various asymmetric catalytic reactions, highlighting the versatility of this class of compounds.

Catalytic ReactionMetal CenterLigand Type Derived from Quinoline AminesTypical SubstratesReference
Asymmetric HydrogenationRhodium, Ruthenium, IridiumAminophosphine, DiphosphineImines, Ketones, Olefins nih.govacs.orgdntb.gov.ua
Asymmetric Allylic AlkylationPalladiumSchiff Base, N,N-LigandsAllylic acetates, carbonates dntb.gov.uaresearchgate.net
Asymmetric CyclopropanationRhodium, CopperSchiff Base, P,N-LigandsOlefins, Diazo compounds dntb.gov.uaresearchgate.net
Asymmetric Heck ReactionPalladiumP,N-LigandsOlefins, Aryl halides dntb.gov.uaresearchgate.net

Development of Novel Organocatalysts and Metal-Organic Frameworks

Beyond their use in metal-based catalysis, molecules derived from this compound are also finding applications in the development of organocatalysts and as components of metal-organic frameworks (MOFs).

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of organocatalysis. The chiral amine functionality within this compound can be leveraged to create catalysts for various asymmetric transformations, operating through mechanisms such as enamine and iminium ion catalysis. Quinoline-based organocatalysts have been explored in asymmetric synthesis, offering a metal-free alternative for producing enantiomerically enriched compounds. dntb.gov.uaresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their high surface area, tunable pore size, and the potential for functionalization make them highly attractive for applications in catalysis. acs.orgmdpi.com The incorporation of functional groups, such as amines, into the organic linkers of MOFs can introduce catalytic activity. nih.gov

While specific MOFs incorporating the this compound linker are an emerging area of research, the principles for their design are well-established. The amine group can act as a basic catalytic site or can be post-synthetically modified. nih.gov Furthermore, the nitrogen atom of the quinoline ring can also serve as a coordination site or a basic center. MOFs containing bifunctional linkers, possessing both Lewis basic amine sites and other functionalities, are being developed for cooperative catalysis. researchgate.net The integration of chiral amine structures, such as this compound, into MOF architectures holds significant promise for creating novel, heterogeneous catalysts for asymmetric synthesis. nih.gov

Structure Activity Relationship Sar Investigations of 1 Quinolin 2 Yl Propan 2 Amine Derivatives

Influence of Quinoline (B57606) Ring Substitution on Pharmacological Profiles

The pharmacological profile of 1-(quinolin-2-yl)propan-2-amine derivatives is significantly modulated by the nature and position of substituents on the quinoline ring. Research has demonstrated that even minor alterations can lead to substantial changes in potency and selectivity across various biological targets, including those relevant to anticancer, antimalarial, and antimycobacterial activities. orientjchem.orgnih.gov

Substitutions at the C-6 and C-7 positions of the quinoline nucleus are particularly influential. For instance, in the context of antimalarial drug development, a chlorine atom at the C-7 position is a well-established feature of potent 4-aminoquinoline (B48711) compounds. nih.gov Similarly, for antitubercular activity, halogen substitutions at the C-6 position have been systematically evaluated. Studies on a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed that bromo-substitution at C-6 resulted in good activity, while fluoro-substitution at the same position led to a decrease in potency. nih.gov Unsubstituted quinoline derivatives within this series also demonstrated good antitubercular activity. nih.gov

In the realm of anticancer research, substitutions on the quinoline ring have been shown to be critical for activity. For example, in a series of 2-substituted-4-amino-6-halogenquinolines, compounds with a halogen (chloro or fluoro) at the C-6 position exhibited potent antiproliferative activity against various cancer cell lines. nih.gov Other studies have highlighted the importance of substituents at different positions; a hydroxyl or methoxy (B1213986) group at C-7 has been shown to improve antitumor activity, while a carboxylic acid group at C-3 was found to be crucial for inhibiting insulin-like growth factor (IGF) receptors. orientjchem.org Furthermore, a substituent at the C-3 position of the quinoline ring was identified as a critical feature for potent and selective antagonism of the α(2C)-adrenoceptor. nih.gov

The electronic properties of the substituents also play a key role. For antimalarial 4-aminoquinolines, it has been observed that substituting the 7-chloro group with either electron-donating groups (like amino or methoxy) or more strongly electron-withdrawing groups (like nitro) is detrimental to activity.

Table 1: Influence of Quinoline Ring Substitution on Biological Activity
Core Scaffold AnaloguePosition of SubstitutionSubstituentTarget/ActivityObserved Effect on ActivityReference
2-(Quinolin-4-yl)-1-alkoxypropan-2-ol6-BrAntitubercularGood activity nih.gov
2-(Quinolin-4-yl)-1-alkoxypropan-2-ol6-FAntitubercularDecreased activity nih.gov
4-Aminoquinoline6-Cl / -FAntiproliferative (Cancer)Potent activity nih.gov
Quinoline7-OH / -OCH3AntitumorImproved activity orientjchem.org
Quinoline Carboxylic Acid3-COOHIGF Receptor InhibitionCrucial for activity orientjchem.org
4-Aminoquinoline3Variousα(2C)-Adrenoceptor AntagonismCritical for activity nih.gov

Impact of Side Chain Modifications (Propan-2-amine Moiety) on Biological Activity

In the development of antimalarials, modifying the terminal amine of 4-aminoquinolines has been a successful strategy. Replacing the diethylamino group of chloroquine (B1663885) with bulkier substituents or heterocyclic rings like piperidyl, pyrrolidino, and morpholino has led to a significant increase in activity against resistant parasite strains. nih.gov This is thought to circumvent metabolic dealkylation, a common resistance mechanism. ucsf.edu For instance, a series of 2-substituted-4-amino-6-halogenquinolines showed that a 3-(dimethylamino)-1-propylamino substituent at the C-4 position resulted in a compound with excellent antiproliferative potency. nih.gov

The length and nature of the linker are also critical. Studies on phosphodiesterase 10A (PDE10A) inhibitors, starting from a quinoline-based lead, showed that replacing a phenoxymethyl (B101242) linker with a non-basic oxy-n-propyl linker resulted in potent activity, while linkers containing a basic aliphatic amine led to a loss of activity. nih.gov In another study on imidazoquinoline analogues, modifications of the secondary amine on the C2 ethylaminomethylene side chain were generally not well-tolerated, indicating strict structural requirements for activity at the Toll-like receptor 7 (TLR7). nih.gov

Systematic exploration of N-alkyl substitutions on 3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives revealed that the nature of the alkyl group significantly impacts cytotoxicity against cancer cells. nih.gov For example, an N-isopropylpropanamide derivative was synthesized and characterized, demonstrating the feasibility of such modifications. nih.gov

Table 2: Impact of Side Chain Modifications on Biological Activity
Core ScaffoldSide Chain ModificationResulting MoietyTarget/ActivityObserved Effect on ActivityReference
4-AminoquinolineTerminal Amine SubstitutionPiperidyl, Pyrrolidino, MorpholinoAntimalarial (Resistant Strains)Substantial increase in activity nih.gov
4-Amino-6-halogenquinolineAminoalkylamino at C-43-(Dimethylamino)-1-propylaminoAntiproliferative (Cancer)Excellent potency nih.gov
QuinolineLinker ModificationOxy-n-propyl linkerPDE10A InhibitionPotent activity nih.gov
QuinolineLinker ModificationPiperidin-ethyl or -methyl linkerPDE10A InhibitionLoss of activity nih.gov
ImidazoquinolineSecondary Amine ModificationVariousTLR7 AgonismPoorly tolerated nih.gov
3-[2-Oxoquinolin-1(2H)-yl]propanoic AcidAmide FormationN-IsopropylpropanamideAntiproliferative (Cancer)Active, part of a potent series nih.gov

Stereochemical Effects on Receptor Binding and Enzyme Inhibition

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a compound, as enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. acs.org For this compound derivatives, which possess a chiral center in the propan-2-amine side chain, the stereochemical configuration is a critical determinant of biological activity.

Investigations into α(2C)-adrenoceptor antagonists revealed that substitutions on the piperazine (B1678402) ring attached to the quinoline core had a significant and stereospecific beneficial effect on receptor affinity and potency. nih.gov This highlights that the spatial orientation of substituents can dramatically influence how the molecule fits into the receptor's binding pocket.

In the context of antimalarial 4-aminoquinolines, SAR studies led to the identification of a novel derivative, (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine, as a potent agent against chloroquine-resistant parasites. nih.gov The specific designation of the (S)-enantiomer underscores the importance of the stereocenter in the side chain for achieving the desired activity.

The synthesis of optically active 1-arylpropan-2-amines, which share the core structural motif of the title compound, further emphasizes the significance of stereoselectivity. Chemoenzymatic approaches have been developed to produce specific enantiomers of these amines, which can serve as intermediates for chiral drugs. researchgate.net This ability to selectively synthesize either the (R) or (S) enantiomer is crucial for developing drugs with improved efficacy and reduced side effects, as one enantiomer may be highly active while the other (the distomer) could be inactive or even contribute to toxicity.

Table 3: Stereochemical Effects on Biological Activity
Compound SeriesChiral Center LocationStereoisomer InformationTarget/ActivityKey FindingReference
4-Aminoquinoline DerivativesPiperazine ring on side chainSubstitutions at the 3-position of piperazineα(2C)-Adrenoceptor AntagonismSubstitutions exerted a stereospecific beneficial effect on affinity and potency. nih.gov
7-Chloro-4-aminoquinolinesPentan-2-amine side chain(S)-enantiomer identifiedAntimalarial (Resistant Strains)The (S)-configuration was specified for the lead compound, highlighting its importance for activity. nih.gov
Matrix Metalloproteinase (MMP) InhibitorsSide chainR- vs S-isomerMMP InhibitionThe R-isomer (16a') showed nanomolar potency while the S-isomer (16a) was significantly less potent. acs.org
1-Arylpropan-2-aminesPropan-2-amineEnantioselective synthesisGeneral (Chiral building blocks)Demonstrated methods to obtain specific enantiomers (>99% ee) for use in chiral drug synthesis. researchgate.net

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For quinoline-based compounds, SAR studies have helped to elucidate these key features, guiding the design of more potent and selective agents. researchgate.netsemanticscholar.org

The fundamental pharmacophoric features for many quinoline derivatives, including those based on the this compound scaffold, can be summarized as follows:

The Quinoline Core: This bicyclic aromatic system often acts as a rigid scaffold for the optimal positioning of other functional groups. orientjchem.org Its planar nature can facilitate stacking interactions, such as intercalation with DNA in the case of some anticancer agents, while the nitrogen atom can participate in hydrogen bonding. orientjchem.org The quinoline core itself can contribute to hydrophobic interactions within the binding site. semanticscholar.org

Basic Nitrogen Center: A protonatable nitrogen atom, typically in the side chain, is a common and often crucial feature. This group can form a salt bridge or a key hydrogen bond with an acidic residue (e.g., an aspartic acid) in the target protein, which is a critical interaction for many receptor antagonists and enzyme inhibitors. nih.gov

Hydrogen Bond Donors and Acceptors: In addition to the basic amine, other hydrogen bond donors (e.g., hydroxyl groups) and acceptors (e.g., the quinoline nitrogen, carbonyl oxygens) are vital for anchoring the ligand in the binding pocket. For example, in some EGFR inhibitors, specific hydrogen bonds are critical for potent activity. nih.gov

Hydrophobic/Aromatic Regions: Specific hydrophobic and/or aromatic features are necessary to occupy corresponding pockets in the target protein. For example, 3D-QSAR models for antimalarial quinolines have shown that steric bulk and hydrophobic character at specific positions relative to the quinoline core are major determinants of activity. semanticscholar.org A phenyl group attached to the quinoline, as in 1-(4-phenylquinolin-2-yl)propan-1-one, contributes a significant hydrophobic feature. acs.org

Defined Spatial Geometry: The relative orientation of these features is paramount. The length and flexibility of the side chain linker, the substitution pattern on the quinoline ring, and the stereochemistry of chiral centers all work in concert to ensure the pharmacophoric groups are correctly positioned for optimal interaction with the target. nih.gov For instance, studies on dopamine (B1211576) receptor ligands have used constrained octahydrobenzo[g]quinoline hybrids to define the precise spatial requirements for receptor binding. nih.gov

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